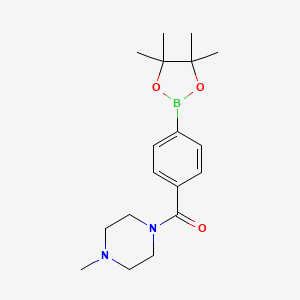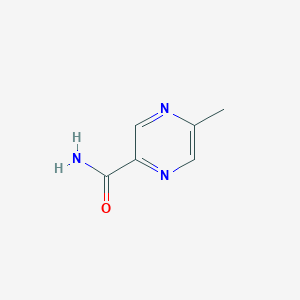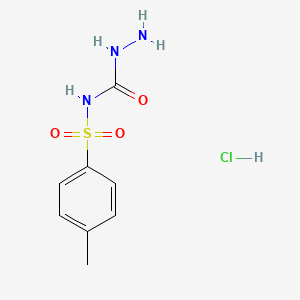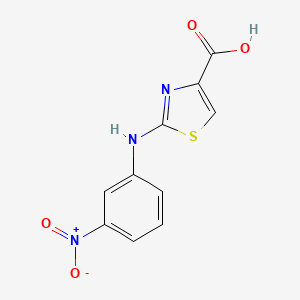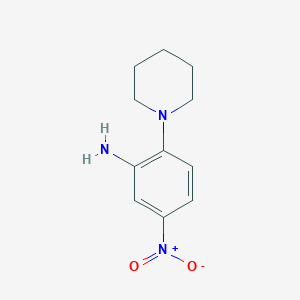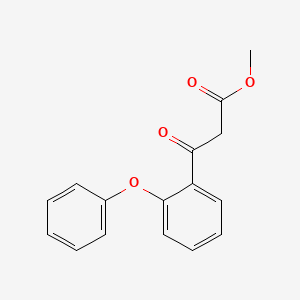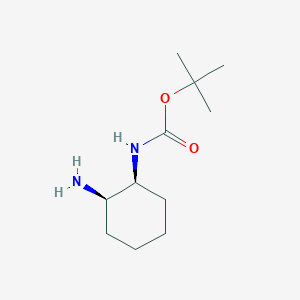
tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate
Descripción general
Descripción
Tert-butyl ((1S,2R)-2-aminocyclohexyl)carbamate (TBCC) is an organic compound with a variety of applications in scientific research. It is a derivative of cyclohexylcarbamate and is composed of a tert-butyl group attached to an aminocyclohexyl group. TBCC is used in a variety of applications, including as a reagent for the synthesis of organic compounds and as a biochemical reagent to study the structure and function of proteins. In addition, TBCC has been used in a variety of biochemical and physiological studies to study the mechanism of action of drugs and other molecules.
Aplicaciones Científicas De Investigación
1. Synthesis and Characterization
- tert-Butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate is used as an intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, proving its utility in the development of nucleotide analogues (Ober, Marsch, Harms, & Carell, 2004).
- The synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate demonstrates its importance as an intermediate in biologically active compounds like omisertinib (AZD9291), highlighting its relevance in pharmaceutical research (Zhao, Guo, Lan, & Xu, 2017).
2. Use in Organic Synthesis
- An efficient stereoselective synthesis of six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate has been achieved from simple 3-cyclohexene-1-carboxylic acid, showcasing its versatility in stereochemistry control (Wang, Ma, Reddy, & Hu, 2017).
- The compound is used in the preparation of 2-(2-((6-chlorohexyl)oxy)ethoxy) ethanamine, further emphasizing its role in the synthesis of complex organic molecules (Wu, 2011).
3. Application in Enzymatic Processes
- The enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate using lipase-catalyzed transesterification was studied, leading to the production of optically pure enantiomers. This indicates the potential of tert-butyl carbamates in biocatalytic processes (Piovan, Pasquini, & Andrade, 2011).
4. Role in Analytical Chemistry
- A novel method was developed for characterizing and evaluating trace levels of genotoxic impurities in Bictegravir sodium, using tert-butyl ((1S, 3R)-3- acetylcyclopentyl) Carbamate and tert-butyl (1S, 3R)-3-hydroxycyclopentyl) Carbamate. This underscores its importance in analytical chemistry and pharmaceutical quality control (Puppala, Subbaiah, & Maheswaramma, 2022).
Mecanismo De Acción
Mode of Action
It is known that the compound contains a tert-butyl group, which is known for its unique reactivity pattern . This group could potentially interact with its targets, leading to changes in their function .
Biochemical Pathways
The tert-butyl group is known to have implications in biosynthetic and biodegradation pathways . The compound could potentially affect these pathways, leading to downstream effects on various biological processes .
Pharmacokinetics
The compound is known to be soluble in chloroform, dichloromethane, and methanol , which suggests that it could be well-absorbed in the body. The impact of these properties on the compound’s bioavailability is currently unknown .
Result of Action
Given the lack of specific target identification, it is difficult to predict the exact molecular and cellular effects of this compound .
Action Environment
Environmental factors can influence the action, efficacy, and stability of “tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate”. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C to maintain its stability . Other environmental factors such as pH, temperature, and presence of other molecules could potentially influence the compound’s action and efficacy .
Propiedades
IUPAC Name |
tert-butyl N-[(1S,2R)-2-aminocyclohexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVIZYGPJIWKOS-BDAKNGLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCCC[C@H]1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363874 | |
| Record name | tert-Butyl [(1S,2R)-2-aminocyclohexyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
365996-30-1, 184954-75-4 | |
| Record name | tert-Butyl [(1S,2R)-2-aminocyclohexyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S,2R)-Cyclohexane-1,2-diamine, N1-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | cis-N1-(tert-Butoxycarbonyl)-1,2-cyclohexanediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the research presented in the paper regarding tert-Butyl [(1S,2R)-2-Aminocyclohexyl]carbamate (R)-Mandelate?
A1: The paper focuses on a practical method for isolating tert-Butyl [(1S,2R)-2-Aminocyclohexyl]carbamate (R)-Mandelate. This compound is a crucial chiral building block in synthesizing various pharmaceutical compounds. The researchers successfully achieved high purity and yield of the desired diastereomer through diastereomeric salt formation under thermodynamic control []. This method offers significant advantages for industrial-scale production due to its efficiency and cost-effectiveness.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Methyl-1h-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1302241.png)


